molecular formula C9H9F3N2O3 B2862106 5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole CAS No. 2034260-75-6

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole

Cat. No.: B2862106
CAS No.: 2034260-75-6
M. Wt: 250.177
InChI Key: VWVZCJDQGSCELO-UHFFFAOYSA-N
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Description

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

1,2-oxazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)5-16-6-3-14(4-6)8(15)7-1-2-13-17-7/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZCJDQGSCELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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